molecular formula C7H6N2S2 B1624348 Thiazolo[4,5-b]pyridine, 2-(methylthio)- CAS No. 99158-60-8

Thiazolo[4,5-b]pyridine, 2-(methylthio)-

Cat. No.: B1624348
CAS No.: 99158-60-8
M. Wt: 182.3 g/mol
InChI Key: XNPFLEICSMQHLM-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine, 2-(methylthio)- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties into a single matrix is of significant interest in medicinal chemistry due to the potential for diverse pharmacological activities. The presence of multiple reactive sites in the fused core scaffold allows for extensive modifications, leading to the development of novel polyfunctional analogs .

Preparation Methods

The synthesis of thiazolo[4,5-b]pyridine, 2-(methylthio)- typically involves the construction of the bicyclic scaffold starting from thiazole or thiazolidine derivatives, followed by pyridine annulation. One common method involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . Another approach includes the use of hydrazonoyl halides as precursors to synthesize a series of thiazolo[4,5-b]pyridine derivatives .

Chemical Reactions Analysis

Scientific Research Applications

Thiazolo[4,5-b]pyridine, 2-(methylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds with potential pharmacological activities. In biology and medicine, it has been found to exhibit high antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . Additionally, it has applications in the development of herbicidal and antifungal agents .

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridine, 2-(methylthio)- involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been identified as potent inhibitors of PI3Kα, PI3Kγ, and PI3Kδ, which are key enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-10-7-9-6-5(11-7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPFLEICSMQHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465033
Record name Thiazolo[4,5-b]pyridine, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99158-60-8
Record name 2-(Methylthio)thiazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99158-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-b]pyridine, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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